

An In-depth Technical Guide to the Chemical Structure and Synthesis of Apatinib

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Compound of Interest

Compound Name: Apatinib

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Apatinib, a potent and selective vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase inhibitor, has emerged as a significant therapeutic agent in the landscape of anti-angiogenic cancer therapy. This technical guide provides a comprehensive overview of the chemical architecture of **Apatinib**, a detailed exposition of its synthesis pathway, and an exploration of the key signaling cascades it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure of Apatinib

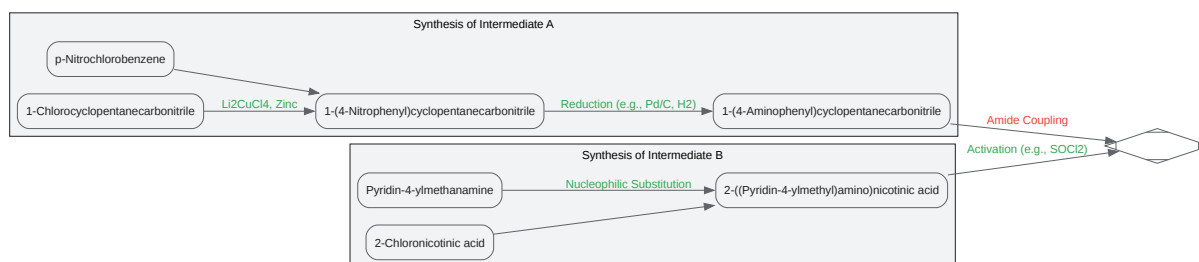
Apatinib, with the IUPAC name N-(4-(1-cyanocyclopentyl)phenyl)-2-((pyridin-4-ylmethyl)amino)nicotinamide, is a small molecule with the chemical formula $C_{24}H_{23}N_5O$.^[1] Its structure is characterized by a central nicotinamide core, which is substituted at the 2-position with a (pyridin-4-ylmethyl)amino group and at the 3-position with an amide linkage to a 4-(1-cyanocyclopentyl)phenyl moiety.

Below is a 2D representation of the **Apatinib** chemical structure:

Caption: 2D Chemical Structure of **Apatinib**.

Synthesis Pathway of Apatinib

The synthesis of **Apatinib** can be accomplished through several routes. A commonly employed strategy involves the synthesis of two key intermediates, 1-(4-aminophenyl)cyclopentanecarbonitrile (Intermediate A) and a reactive derivative of 2-((pyridin-4-ylmethyl)amino)nicotinic acid (Intermediate B), followed by their coupling to form the final product.



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Caption: General Synthesis Pathway of **Apatinib**.

Experimental Protocols

Step 1: Synthesis of 1-(4-nitrophenyl)cyclopentanecarbonitrile

- **Methodology:** A solution of 1-chlorocyclopentanecarbonitrile in a suitable solvent is treated with a p-nitrochlorobenzene-zinc reagent in the presence of a catalyst such as lithium tetrachlorocuprate(II) (Li_2CuCl_4). The reaction is typically carried out at a controlled temperature.

- Experimental Details (from Patent US11673857B2):
 - To a reaction vessel, add a solution of 1-chlorocyclopentanecarbonitrile and Li_2CuCl_4 .
 - Cool the mixture to 5-10 °C.
 - Add a solution of p-nitrochlorobenzene-zinc reagent dropwise while maintaining the temperature at 10-15 °C.
 - After the addition is complete, maintain the reaction mixture at 15-20 °C for 1-2 hours.

Step 2: Reduction of 1-(4-nitrophenyl)cyclopentanecarbonitrile to 1-(4-aminophenyl)cyclopentanecarbonitrile

- Methodology: The nitro group of 1-(4-nitrophenyl)cyclopentanecarbonitrile is reduced to an amine. This is commonly achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) or platinum on carbon (Pt/C) catalyst under a hydrogen atmosphere.
- Experimental Details (from Patent US11673857B2):
 - Charge a reaction vessel with 1-(4-nitrophenyl)cyclopentanecarbonitrile, 95% ethanol, water, and Pd/C or Pt/C catalyst.
 - Purge the vessel with nitrogen and then with hydrogen.
 - Heat the mixture to 55-60 °C and stir under a hydrogen atmosphere until the reaction is complete.
 - After completion, the catalyst is filtered off, and the product is isolated from the filtrate.

Step 3: Amide Coupling

- Methodology: One common route involves the reaction of 1-(4-aminophenyl)cyclopentanecarbonitrile (Intermediate A) with 2-chloro-N-(4-(1-cyanocyclopentyl)phenyl)nicotinamide, which is synthesized from 2-chloronicotinic acid. An alternative final step involves the direct coupling of Intermediate A with an activated form of 2-((pyridin-4-ylmethyl)amino)nicotinic acid (Intermediate B).

- Experimental Details (General Procedure):
 - Intermediate B is activated, for example, by converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
 - The activated Intermediate B is then reacted with Intermediate A in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent (e.g., dichloromethane or tetrahydrofuran).
 - The reaction mixture is stirred at room temperature or with gentle heating until completion.
 - The crude product is then purified, typically by column chromatography or recrystallization, to yield **Apatinib**.

Quantitative Data

Step	Reactants	Catalyst/Reagents	Solvent(s)	Temperature (°C)	Yield (%)
1. Synthesis of 1-(4-nitrophenyl)cyclopentanecarbonitrile	1-Chlorocyclopentanecarbonitrile, p-Nitrochlorobenzene-zinc reagent	Li ₂ CuCl ₄	Toluene	5-20	High
2. Synthesis of 1-(4-aminophenyl)cyclopentanecarbonitrile	1-(4-Nitrophenyl)cyclopentanecarbonitrile	Pd/C or Pt/C, H ₂	Ethanol/Water	55-60	~85.5
3. Synthesis of Apatinib	Intermediate A, Activated Intermediate B	Base (e.g., Triethylamine)	DCM/THF	Room Temp.	Variable

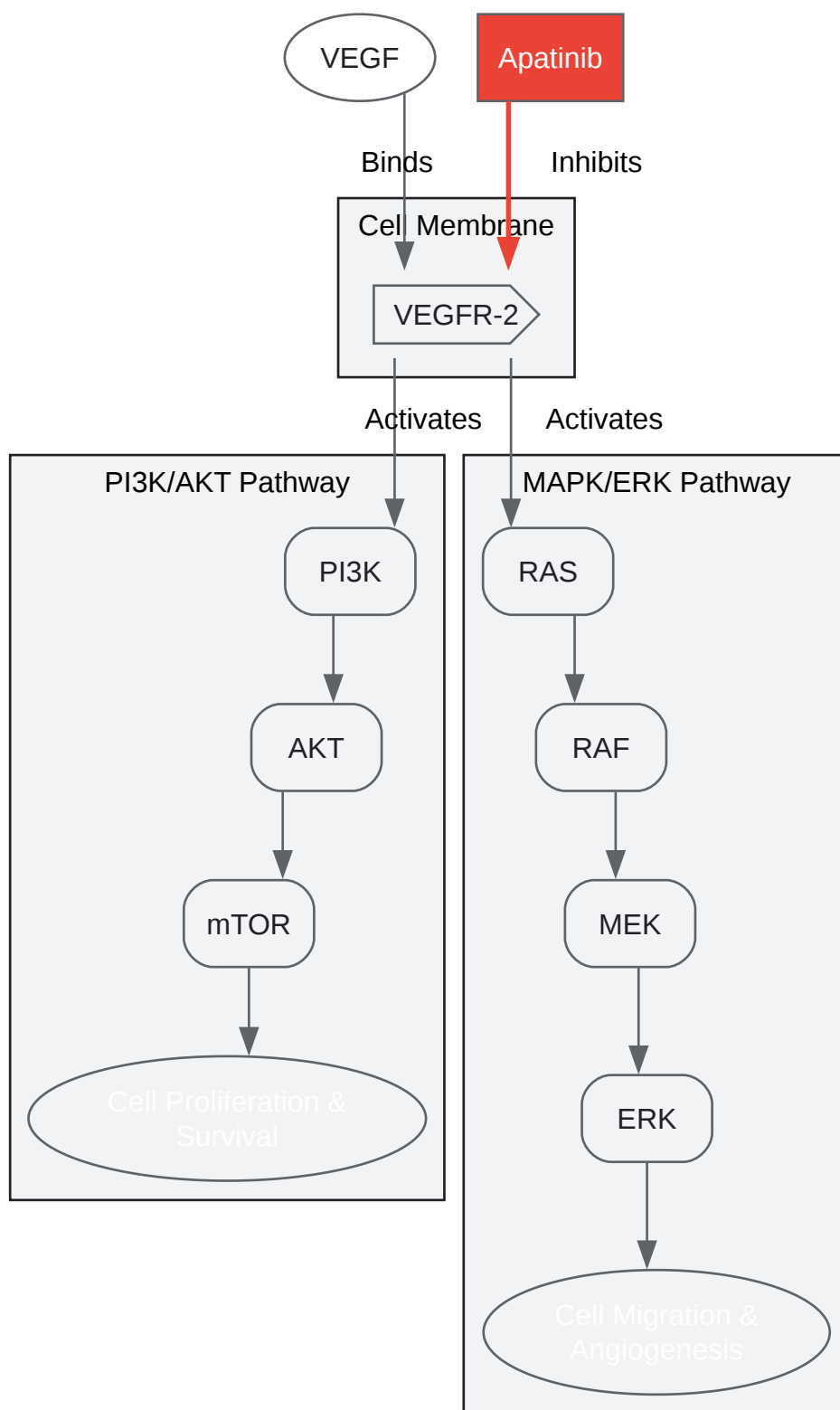
Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.

Signaling Pathways Modulated by Apatinib

Apatinib exerts its anti-cancer effects primarily by inhibiting VEGFR-2, a key mediator of angiogenesis. This inhibition disrupts downstream signaling pathways crucial for tumor growth, proliferation, and survival.

VEGFR-2 Signaling Pathway

VEGF-A, a potent pro-angiogenic factor, binds to VEGFR-2 on the surface of endothelial cells, leading to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event triggers a cascade of downstream signaling pathways, including the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK (MAPK) pathways.^{[2][3]}
^[4]



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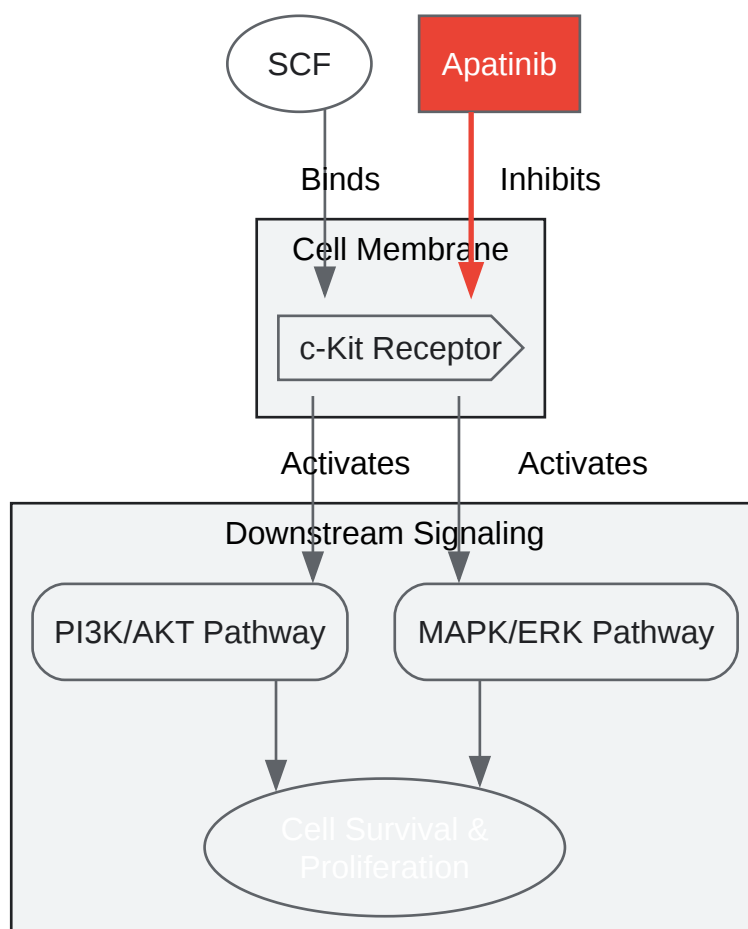
Caption: **Apatinib** Inhibition of the VEGFR-2 Signaling Pathway.

Apatinib competitively binds to the ATP-binding site in the intracellular tyrosine kinase domain of VEGFR-2, thereby inhibiting its autophosphorylation and subsequent activation of downstream signaling.[2] This blockade of VEGFR-2 signaling leads to the inhibition of endothelial cell proliferation, migration, and tube formation, ultimately suppressing tumor angiogenesis.[5]

Other Targeted Kinases

While **Apatinib** is highly selective for VEGFR-2, it also exhibits inhibitory activity against other tyrosine kinases, including c-Kit and c-Src.[5][6]

- c-Kit Signaling: The c-Kit receptor tyrosine kinase and its ligand, stem cell factor (SCF), play a role in various cellular processes, and their aberrant activation can contribute to tumor growth and resistance to therapies. **Apatinib** has been shown to inhibit SCF-induced c-Kit phosphorylation and its downstream PI3K/AKT and ERK signaling pathways.[6][7]



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Caption: **Apatinib** Inhibition of the c-Kit Signaling Pathway.

Conclusion

Apatinib is a well-characterized small molecule inhibitor of VEGFR-2 with a defined chemical structure and established synthetic pathways. Its mechanism of action, centered on the blockade of key pro-angiogenic signaling cascades, provides a strong rationale for its clinical efficacy in various solid tumors. This guide offers a foundational understanding of the core chemical and biological properties of **Apatinib**, which can aid researchers in the design of novel analogs, the optimization of synthetic routes, and the further elucidation of its pharmacological profile.

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